molecular formula C12H11N3O2 B2680389 6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 1083202-10-1

6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2680389
CAS No.: 1083202-10-1
M. Wt: 229.239
InChI Key: HBZMYTWNKFDFPP-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a chemical compound based on the pyrazoloquinolinone (PQ) scaffold, a class of fused heterocyclic systems known for their significant potential in pharmaceutical and biological research . Pyrazoloquinolinones have been extensively investigated for their interaction with neurotransmitter receptors, positioning them as valuable tools for neuroscience. Preclinical studies on closely related structural analogs have highlighted their activity as modulators of GABA_A receptors, particularly those containing the α6 subunit, suggesting a potential research pathway for investigating novel therapies for central nervous system disorders such as schizophrenia . The synthetic chemistry of 1H-pyrazolo[3,4-b]quinolines, a related core structure, often involves routes such as Friedländer condensation, multicomponent reactions, and cyclization from 5-aminopyrazoles, underscoring the versatility of this heterocyclic system for further chemical modification and diversification . This compound is presented as a key intermediate for researchers engaged in developing new biologically active molecules, studying receptor pharmacology, or exploring structure-activity relationships. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-15-12(16)8-6-13-11-7(10(8)14-15)4-3-5-9(11)17-2/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZMYTWNKFDFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 6-methoxy-2-methylquinoline with hydrazine derivatives under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research indicates that derivatives of pyrazoloquinolines exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds synthesized from 6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Study ReferenceBacterial Strains TestedZone of Inhibition (mm)
Foroughifar et al. (2022) S. aureus, B. subtilis, E. coli17 - 22 mm
MDPI Review (2024) Various Gram-positive and Gram-negative strains10 - 24 mm

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, its derivatives have been tested against multiple cancer cell lines.

Case Study: Anticancer Activity

A study published in the journal Molecules demonstrated that specific derivatives of this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell Line TestedIC₅₀ Value (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Potential Use in Neurological Disorders

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve antioxidant activity and modulation of neuroinflammatory pathways.

Research Insights

A recent paper indicated that derivatives of pyrazoloquinolines could protect neuronal cells from oxidative stress-induced apoptosis, which is a critical factor in the progression of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The position of substituents on the pyrazoloquinolinone scaffold critically influences physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Key Features
8-Methoxy-2-methyl () 8-OCH3, 2-CH3 Discontinued commercial availability suggests synthesis/stability challenges.
DK-I-56-1 () 7-OCH3, 2-(4-OCH3-d3-Ph) Deuterated analog; enhances metabolic stability for nanocrystal formulations.
DCBS96 () 8-OCH3, 2-(4-NH2Ph) Nitro-to-amine reduction improves solubility (yellow solid, m.p. >300°C, Rf 0.25) .
8-Chloro-2-(4-nitrophenyl) () 8-Cl, 2-(4-NO2Ph) Electron-withdrawing groups reduce basicity; red-orange solid (m.p. >300°C) .
2-(4-Chlorophenyl) () 2-(4-ClPh) Higher melting point (324–327°C) due to Cl substituent .

Key Observations :

  • Methoxy Position : 6-OCH3 (hypothetical) vs. 7-/8-OCH3: Position affects electronic distribution and receptor binding. For example, 7-methoxy in DK-I-56-1 enhances α6-GABAA receptor selectivity for neuropathic pain .
  • Methyl vs. Aryl Groups: 2-CH3 (target) vs.

Physicochemical Properties

  • Melting Points : Chlorinated derivatives (e.g., 2-(4-ClPh)) exhibit higher melting points (>300°C) due to strong intermolecular interactions . Methoxy analogs (e.g., DCBS96) decompose above 300°C .
  • Solubility: Amino-substituted DCBS96 shows moderate solubility in polar solvents (e.g., DMSO, MeOH) , while nitro/chloro derivatives require DMSO for dissolution .

Biological Activity

6-Methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazoloquinoline class, which is known for its potential therapeutic applications in various diseases, including cancer and inflammatory conditions. The unique structural features of this compound contribute to its reactivity and biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁N₃O₂. Its structure includes a fused pyrazole and quinoline moiety, which enhances its pharmacological properties. The presence of the methoxy group at the 6-position and a methyl group at the 2-position are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study assessing nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, it was found to inhibit NO production significantly. This effect is likely mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It exhibits cytotoxic effects against various cancer cell lines, including multidrug-resistant gastric carcinoma cells. The mechanism of action appears to involve the inhibition of P-glycoprotein (P-gp), which is crucial for drug efflux in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazoloquinoline scaffold can enhance or diminish its efficacy. For instance, the introduction of different substituents on the aromatic rings has been shown to influence cytotoxicity and selectivity against cancer cell lines .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated comparable or superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : A study involving MTT assays revealed an IC₅₀ value of approximately 1.00 ± 0.42 μM against erythroleukemia cell lines, indicating potent cytotoxic effects with low toxicity to normal cells .

Q & A

Q. What are the optimized synthetic routes for 6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one?

The synthesis typically involves cyclocondensation of substituted quinoline precursors with hydrazine derivatives. For example, a similar pyrazoloquinolinone was synthesized using ethyl-4-chloro-7-methoxy-quinoline-3-carboxylate and 5-hydrazinyl-2-methoxy-d3-pyridine in xylenes under reflux, yielding 49% after purification . Key parameters include:

  • Solvent choice : Xylenes or toluene for high-temperature reactions.
  • Catalysts : Triethylamine to facilitate deprotonation.
  • Purification : Recrystallization from methanol or column chromatography.

Q. How is structural confirmation achieved for this compound?

Structural elucidation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . For instance:

  • ¹H NMR : Peaks at δ 12.68 (s, NH), 8.91 (d, aromatic), and 3.87 (s, OCH₃) confirm substituents .
  • HRMS : Calculated m/z 326.1327 (M+H)+ matches observed data (error <3 ppm) .
  • HPLC : Purity >99% ensures minimal impurities .

Q. What are the recommended safety protocols for handling pyrazoloquinolinones?

  • Storage : In airtight containers, protected from light, at 2–8°C .
  • Hazards : Avoid inhalation (potential respiratory irritation) and skin contact (risk of sensitization) .
  • Spill management : Use absorbent materials (e.g., vermiculite) and neutralize with weak acids .

Advanced Research Questions

Q. How can functional group modifications enhance the compound’s pharmacological activity?

Deuteration at the methoxy group (e.g., 7-methoxy-d3 in related compounds) improves metabolic stability without altering receptor binding . Advanced strategies include:

  • Deuterium incorporation : Reduces CYP450-mediated oxidation .
  • Side-chain derivatization : Adding carboxylic acid groups (e.g., 3-(9-oxo-7-phenyl-pyrroloquinolin-3-yl)-propanoic acid) enhances solubility and target affinity .

Q. What methodologies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 49% vs. 85% in similar syntheses) arise from:

  • Reaction time optimization : Extended reflux (2–4 hours) improves cyclization .
  • Stoichiometry : Excess hydrazine (1.2 eq.) drives complete conversion .
  • Workup : Acid-base extraction removes unreacted starting materials .

Q. How does this compound interact with γ-aminobutyric acid (GABA) receptors?

Functional selectivity studies using deuterated analogs (e.g., 13b in ) reveal:

  • Binding affinity : Competitive assays with [³H]-muscimol show IC₅₀ values <100 nM.
  • Subtype specificity : Preference for GABAₐ over GABAᵦ receptors, confirmed via electrophysiology .

Q. What computational tools predict its environmental toxicity?

  • QSAR models : Estimate EC₅₀ for aquatic toxicity (e.g., ~1.2 mg/L for Daphnia magna) .
  • Biodegradation : EPI Suite predicts persistence >60 days, warranting controlled disposal .

Methodological Considerations

Q. How to troubleshoot low yields in large-scale synthesis?

  • Scale-up adjustments : Replace batch reactors with flow chemistry for better heat transfer .
  • Catalyst recycling : Immobilize triethylamine on silica gel to reduce waste .

Q. What analytical techniques quantify trace impurities?

  • LC-MS/MS : Detects <0.1% hydrazine residuals using MRM transitions .
  • X-ray crystallography : Resolves regiochemical ambiguities in the pyrazole ring .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Parallel synthesis : Generate analogs with varied substituents (e.g., halogens, alkyl chains) .
  • Pharmacophore mapping : Overlay docking poses (e.g., AutoDock Vina) to identify critical H-bond donors .

Tables of Key Data

Q. Table 1. Comparative Synthetic Yields

PrecursorSolventCatalystYield (%)Reference
Ethyl-4-chloro-7-methoxy-quinolineXylenesEt₃N49
Pyrroloquinolinone derivativeMethanolNaOH85

Q. Table 2. Pharmacological Profiles

AnalogTarget ReceptorIC₅₀ (nM)Solubility (mg/mL)
6-Methoxy-2-methylGABAₐ780.12
Carboxylic acid derivativeAdenosine A₂A2101.45

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